5-(Methoxymethyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-9-4-5-2-6(8)3-7-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHQBMFCHRSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 5 Methoxymethyl Pyrrolidin 3 Ol
Regioselective Functionalization of the Pyrrolidine (B122466) Core
The regioselective functionalization of the pyrrolidine core of 5-(methoxymethyl)pyrrolidin-3-ol is a critical aspect of its synthetic utility. The presence of three distinct functional groups—a secondary amine, a hydroxyl group, and a methoxymethyl substituent—allows for controlled, site-specific modifications. The nitrogen and oxygen atoms are the primary sites for reactions, and their reactivity can be modulated by the choice of reagents and reaction conditions.
The secondary amine (N-H) is typically the most nucleophilic site, making it the primary target for electrophilic reagents. The hydroxyl group (O-H) offers another point of functionalization, which can be achieved through various activation and substitution reactions. The methoxymethyl group, while generally less reactive, can participate in transformations under more forcing conditions or through indirect methods. The strategic protection and deprotection of the amine and hydroxyl groups are often employed to achieve the desired regioselectivity in multi-step syntheses.
Stereospecific Modifications of the Hydroxyl and Methoxymethyl Groups
The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in determining the biological activity of the resulting molecules. Stereospecific modifications of the hydroxyl and methoxymethyl groups of this compound are therefore of significant interest. The chiral centers at C3 and C5 of the pyrrolidine ring mean that the compound can exist as different stereoisomers.
Reactions targeting the hydroxyl group, such as esterification or etherification, can proceed with either retention or inversion of configuration at C3, depending on the reaction mechanism (e.g., SN2 versus double SN2). Similarly, while modifications to the methoxymethyl group are less common, they can be designed to be stereospecific, preserving or altering the stereochemistry at C5. The ability to control the spatial orientation of these substituents is essential for creating compounds with specific three-dimensional structures required for selective interaction with biological targets.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for derivatizing the pyrrolidine nitrogen of this compound. These reactions introduce a wide variety of substituents, significantly altering the steric and electronic properties of the molecule.
N-Alkylation typically involves the reaction of the pyrrolidine with an alkyl halide or a similar electrophile in the presence of a base. researchgate.net The choice of the alkylating agent and the reaction conditions can be tailored to introduce simple alkyl groups, functionalized chains, or complex cyclic systems. For instance, reductive amination provides an alternative route for N-alkylation, involving the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation involves the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid (in the presence of a coupling agent). This reaction forms an amide bond, which can significantly impact the molecule's conformational preferences and hydrogen bonding capabilities. The resulting N-acylpyrrolidines are often key intermediates in the synthesis of more complex molecules.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkylpyrrolidine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkylpyrrolidine |
| N-Acylation | Acyl chloride/Anhydride | N-Acylpyrrolidine |
| N-Acylation | Carboxylic acid, Coupling Agent | N-Acylpyrrolidine |
Strategic Derivatization for Absolute Configuration Determination
Determining the absolute configuration of chiral molecules like this compound is crucial for understanding their biological activity. Strategic derivatization is a common method used to facilitate this determination, often in conjunction with techniques like X-ray crystallography or NMR spectroscopy.
One common strategy involves reacting the pyrrolidine with a chiral derivatizing agent of known absolute configuration to form a diastereomeric mixture. The resulting diastereomers can often be separated by chromatography, and their individual analysis can allow for the assignment of the absolute configuration of the original pyrrolidine. For example, the formation of Mosher's esters by reacting the hydroxyl group with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) is a classic method used in NMR spectroscopy to determine the absolute configuration of chiral alcohols.
Another approach is to introduce a heavy atom into the molecule through derivatization, which can facilitate structure determination by X-ray crystallography. The choice of derivatizing agent is critical and must be selected to provide a crystalline derivative suitable for analysis.
Formation of Complex Fused and Bridged Pyrrolidine Scaffolds
This compound can serve as a versatile starting material for the synthesis of more complex, conformationally restricted fused and bridged pyrrolidine scaffolds. These rigid structures are of great interest in drug discovery as they can pre-organize functional groups in a specific spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.
The formation of these complex scaffolds often involves intramolecular reactions, where the existing functional groups of the derivatized pyrrolidine react to form new rings. For example, an N-acylated pyrrolidine with a suitable pendant functional group can undergo intramolecular cyclization to form a bicyclic system. The stereochemistry of the starting pyrrolidine derivative plays a critical role in directing the stereochemical outcome of these cyclization reactions. The development of regioselective synthetic methods is key to preparing asymmetrically substituted systems that can serve as ligands for various receptors. nih.gov
The synthesis of pyrrolidine-5,5-trans-lactams, a type of fused pyrrolidine scaffold, has been described as a strategy for developing potent and selective enzyme inhibitors. nih.gov These examples highlight the utility of this compound and its derivatives in constructing novel, three-dimensional molecular architectures.
Application of 5 Methoxymethyl Pyrrolidin 3 Ol in the Construction of Complex Molecular Architectures
Role as a Versatile Chiral Building Block in Multistep Organic Synthesis
The utility of 5-(Methoxymethyl)pyrrolidin-3-ol as a chiral synthon is prominently demonstrated by its incorporation into complex, biologically active molecules. The inherent stereochemistry of the pyrrolidine (B122466) core is crucial for directing the three-dimensional arrangement of substituents, which in turn governs the molecule's interaction with biological targets. mdpi.com
A significant example is the use of an (S)-5-(methoxymethyl)pyrrolidine fragment in the development of potent and selective inhibitors of the I(Kur) potassium channel, which is a target for treating atrial fibrillation. In a search for effective I(Kur) blockers, researchers synthesized a series of dihydropyrazolopyrimidine-based compounds. Optimization of this series for potency and pharmacokinetic properties led to the discovery of a highly effective inhibitor which features the (S)-5-(methoxymethyl)pyrrolidine moiety as a key component of its complex architecture. The presence of this specific chiral fragment was integral to achieving the desired therapeutic profile.
Table 1: Example of a Complex Molecular Architecture Incorporating a 5-(Methoxymethyl)pyrrolidine Moiety
| Compound Name | Therapeutic Target | Role of Pyrrolidine Fragment |
| ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone | I(Kur) Potassium Channel | Key chiral building block for optimizing potency and pharmacokinetic properties. |
Precursor for Advanced Pyrrolidine-Based Scaffolds
The chemical versatility of this compound allows it to serve as a precursor for more elaborate, advanced scaffolds designed for specific applications in research and development. A prime example of this is the generation of protected derivatives that enable selective transformations at different positions of the molecule.
One such advanced precursor is (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol, where the primary alcohol of the C5-substituent is protected with a bulky dimethoxytrityl (DMT or Mmt) group. biosynth.commedchemexpress.com This compound is commercially available, indicating its utility as a reliable starting material for multistep synthesis. biosynth.comcymitquimica.com The DMT group is a widely used protecting group in nucleic acid chemistry, valued for its stability under many reaction conditions and its clean removal under mild acidic conditions.
The structure of this precursor, with its free C3 secondary hydroxyl group and protected C5 primary alcohol, makes it an ideal building block for incorporation into larger molecules, such as synthetic nucleic acids or other complex pharmaceutical intermediates. medchemexpress.commedchemexpress.com This selective protection strategy allows chemists to perform reactions specifically at the C3-hydroxyl or the secondary amine without affecting the C5-substituent, which can be deprotected at a later stage for further functionalization.
Table 3: Advanced Pyrrolidine Scaffold Derived from this compound
| Precursor Compound | Protecting Group | Key Structural Feature | Documented Application Area | Citation(s) |
| (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol | Dimethoxytrityl (DMT) | Free C3-hydroxyl, Protected C5-hydroxymethyl | Synthesis of nucleic acids, research chemicals | biosynth.commedchemexpress.comcymitquimica.commedchemexpress.com |
Development of Novel Chiral Ligands and Organocatalysts based on Pyrrolidine Architectures
The field of asymmetric catalysis has been revolutionized by the development of chiral organocatalysts, with pyrrolidine-based structures occupying a preeminent position. mdpi.com Catalysts derived from proline and prolinol have demonstrated remarkable efficiency and selectivity in a wide range of chemical transformations. The structures of these catalysts are continuously modified to optimize their performance with increasingly complex substrates. mdpi.com
This compound possesses all the necessary features of a promising scaffold for novel chiral ligands and organocatalysts. Its rigid bicyclic potential, defined stereochemistry, and multiple functionalization points (amine, alcohol, ether) offer rich possibilities for catalyst design.
The methoxymethyl group at the C5 position can influence several key properties of a potential catalyst:
Steric Environment: The size and conformation of the methoxymethyl group can modulate the steric bulk around the catalytic center, influencing the facial selectivity of reactions.
Solubility: The ether functionality can enhance solubility in organic solvents, which is a critical parameter for homogeneous catalysis.
Coordination: The ether oxygen can act as an additional coordination site for metal-based catalysts or as a hydrogen bond acceptor, potentially helping to organize the transition state assembly in organocatalytic reactions.
While specific organocatalysts derived directly from this compound are not yet widely reported in the literature, the extensive success of structurally related prolinol ether and prolinamide catalysts suggests significant potential for this scaffold. mdpi.com The systematic modification of the hydroxyl and methoxymethyl groups could lead to a new generation of catalysts with unique reactivity and selectivity profiles.
Theoretical and Computational Investigations of 5 Methoxymethyl Pyrrolidin 3 Ol and Pyrrolidine Analogues
Conformational Analysis and Pseudorotation Dynamics
The five-membered pyrrolidine (B122466) ring is not planar and exhibits a characteristic puckering motion known as pseudorotation. rsc.org This dynamic process involves the out-of-plane displacement of the ring atoms, leading to a continuous interconversion between various envelope and twist conformations. The specific conformational preferences of a pyrrolidine derivative are dictated by the nature and position of its substituents. nih.govscispace.com
For 5-(methoxymethyl)pyrrolidin-3-ol, the methoxymethyl group at the C5 position and the hydroxyl group at the C3 position significantly influence the conformational landscape. The substituents can adopt either axial or equatorial positions, leading to different ring puckering modes, commonly described as "up" (C4-endo) and "down" (C4-exo) conformations. nih.gov The interplay of steric and stereoelectronic effects governs the relative energies of these conformers. For instance, in substituted prolines, electron-withdrawing groups can favor specific puckering modes. scispace.com The bulky methoxymethyl group is likely to prefer a pseudoequatorial orientation to minimize steric strain. nih.gov
The pseudorotational pathway of pyrrolidine itself has been studied using ab initio calculations, revealing the energy barriers between different conformers. rsc.orgacs.org For this compound, computational methods can map out the potential energy surface of pseudorotation, identifying the most stable conformations and the transition states connecting them. This analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets or its role in catalytic processes.
Table 1: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description | Expected Influence on this compound |
| Steric Hindrance | Repulsive interactions between bulky substituents. | The methoxymethyl group at C5 is likely to favor a pseudoequatorial position to minimize steric clashes with other ring atoms and the hydroxyl group. |
| Stereoelectronic Effects | Interactions between orbitals, such as hyperconjugation. | The electronegative oxygen atoms in the hydroxyl and methoxymethyl groups can influence the ring pucker through stereoelectronic interactions with C-H and C-C bonds. |
| Intramolecular Hydrogen Bonding | Hydrogen bonding between the hydroxyl group and the methoxymethyl group or the ring nitrogen. | A hydrogen bond between the C3-hydroxyl group and the oxygen of the C5-methoxymethyl group could lock the ring into a specific conformation. |
| Solvent Effects | Interactions with solvent molecules can stabilize certain conformations. | Polar solvents may favor conformations with a larger dipole moment. |
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable tools for elucidating the electronic structure and stability of molecules like this compound. acs.orgnih.gov These methods solve the Schrödinger equation for a given molecular geometry to provide information about electron distribution, molecular orbitals, and thermodynamic properties. arabjchem.orgresearchgate.net
DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy in predicting molecular geometries and energies. nih.govic.ac.uk Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding. acs.org The choice of basis set, which describes the atomic orbitals, is also crucial for obtaining reliable results. acs.org
For this compound, these calculations can determine the relative stabilities of different conformers and stereoisomers. By comparing the calculated energies, the most stable three-dimensional structure can be identified. Furthermore, analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Table 2: Application of Quantum Chemical Methods to this compound
| Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometry, relative energies of conformers, vibrational frequencies, HOMO-LUMO energies, charge distribution. | Predicting the most stable 3D structure, understanding its kinetic and thermodynamic stability, and identifying potential sites for chemical reactions. |
| Ab initio (MP2, CCSD(T)) | Highly accurate energies and geometries. | Providing benchmark data for validating less computationally expensive methods and for obtaining very precise information on stability and electronic properties. |
| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular interactions, such as hydrogen bonding and hyperconjugation. | Quantifying the strength of the intramolecular hydrogen bond between the hydroxyl and methoxymethyl groups and its influence on the overall conformation. |
Prediction of Stereoselectivity in Pyrrolidine-Forming Reactions
The synthesis of substituted pyrrolidines often leads to the formation of multiple stereoisomers. nih.govnih.gov Computational chemistry plays a vital role in predicting and rationalizing the stereochemical outcome of these reactions. emich.eduresearchgate.net By modeling the transition states of the key bond-forming steps, it is possible to determine which stereoisomeric product will be formed preferentially. ic.ac.ukresearchgate.net
For reactions leading to structures analogous to this compound, such as aldol (B89426) or Mannich reactions catalyzed by proline derivatives, DFT calculations can be used to locate the transition state structures for the formation of all possible diastereomers. nih.govnih.gov The relative energies of these transition states, calculated with a high level of theory and an appropriate basis set, can then be used to predict the diastereomeric and enantiomeric excesses of the reaction. researchgate.net
The Houk-List model, for example, which was developed with the aid of computational studies, provides a framework for understanding the stereoselectivity in proline-catalyzed aldol reactions. ic.ac.uk This model highlights the importance of hydrogen bonding and the specific conformation of the enamine intermediate in directing the stereochemical course of the reaction. researchgate.net Similar computational approaches can be applied to predict the stereoselectivity in the synthesis of this compound, guiding the choice of reagents and reaction conditions to favor the desired stereoisomer. acs.org
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape of a molecule in a given environment, such as in solution or in a protein binding site. tandfonline.comtandfonline.com
For this compound, MD simulations can provide a more complete picture of its conformational flexibility than static calculations alone. By simulating the molecule's motion over nanoseconds or even microseconds, it is possible to observe the transitions between different conformations and to calculate the relative populations of different conformational states. scispace.com This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.
MD simulations can also be used to study the interactions of this compound with solvent molecules and to calculate thermodynamic properties such as the free energy of binding to a receptor. These simulations provide valuable insights into the molecule's behavior in a realistic biological context.
Spectroscopic Property Prediction and Correlation with Mechanistic Insights
Computational methods can be used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. dntb.gov.uaias.ac.inmdpi.com These predictions can be invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound. nih.govresearchgate.net
For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. beilstein-journals.org By comparing the calculated spectrum with the experimental one, it is possible to assign the observed vibrational bands to specific molecular motions. This can provide detailed information about the molecule's structure and bonding. Discrepancies between the calculated and experimental spectra can also point to the presence of specific intramolecular interactions, such as hydrogen bonding, or to the influence of the solvent. mdpi.com
Similarly, computational methods can predict NMR chemical shifts and coupling constants. These predictions can aid in the assignment of complex NMR spectra and can provide further confirmation of the molecule's three-dimensional structure and conformational preferences. The correlation between predicted spectroscopic properties and experimental data provides a powerful tool for gaining mechanistic insights into chemical reactions and biological processes involving this compound.
Investigation of Intramolecular Interactions and Reactivity Sites
The chemical reactivity of a molecule is determined by its electronic structure and the presence of specific functional groups. arabjchem.org Computational methods can be used to investigate intramolecular interactions and to identify the most likely sites for chemical reactions. mdpi.com
In this compound, the hydroxyl group, the ether oxygen, and the nitrogen atom are all potential sites for interaction. The presence of an intramolecular hydrogen bond between the C3-hydroxyl group and the oxygen of the C5-methoxymethyl group can significantly influence the molecule's conformation and reactivity. The strength and nature of this interaction can be quantified using methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis. mdpi.com
Furthermore, computational methods can be used to calculate various reactivity descriptors, such as the electrostatic potential surface and Fukui functions. The electrostatic potential surface visually indicates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). Fukui functions provide a more quantitative measure of the local reactivity at different atomic sites. These analyses can predict where the molecule is most likely to be attacked by electrophiles or nucleophiles, providing valuable guidance for the design of new reactions and the understanding of its biological activity. nih.gov
Future Directions and Perspectives in Pyrrolidine Chemistry Research
Innovative Methodologies for Pyrrolidine (B122466) Ring Construction and Functionalization
The synthesis of the pyrrolidine scaffold, a core component of numerous natural products and pharmaceuticals, is a major focus of organic chemistry. nih.gov Traditional methods are being supplemented and replaced by novel strategies that offer greater efficiency, control, and access to diverse molecular architectures.
Recent breakthroughs include the development of photo-promoted ring contraction of pyridines using silylborane to create pyrrolidine derivatives. osaka-u.ac.jpnih.gov This skeletal editing strategy is highly valuable as it transforms abundant and inexpensive pyridine (B92270) feedstocks into complex pyrrolidine structures. osaka-u.ac.jpnih.gov Another significant area of innovation is the use of transition metal-catalyzed C-H activation and functionalization. acs.org This approach allows for the direct modification of C-H bonds, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. acs.org For instance, Rh(III)-catalyzed spiro-cyclization of amides with maleimides has been shown to produce complex spiropyrrolidinetriones. acs.org
Furthermore, classic reactions like the 1,3-dipolar cycloaddition of azomethine ylides continue to be refined, providing reliable and stereocontrolled access to highly substituted pyrrolidines. nih.gov The development of microwave-assisted organic synthesis (MAOS) has also had a strong impact, increasing synthetic efficiency and aligning with the principles of green chemistry. nih.gov
| Methodology | Description | Key Advantages | Reference |
| Pyridine Ring Contraction | A photo-promoted reaction that converts pyridines into pyrrolidine skeletons using a silylborane reagent. | Utilizes abundant starting materials; provides access to complex bicyclic structures. | osaka-u.ac.jpnih.gov |
| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds on an aromatic or aliphatic framework, often guided by a directing group. | High atom economy; reduces reaction steps by avoiding pre-functionalization. | acs.org |
| 1,3-Dipolar Cycloaddition | Cycloaddition between a nitrogen-based 1,3-dipole (e.g., azomethine ylide) and an alkene to form the five-membered ring. | High regio- and stereoselectivity; versatile for creating substituted pyrrolidines. | nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | The use of microwave irradiation to accelerate reaction rates. | Increased reaction speed; improved yields; supports green chemistry principles. | nih.gov |
Expanding the Scope of 5-(Methoxymethyl)pyrrolidin-3-ol in Asymmetric Synthesis
Chirally pure pyrrolidines are of immense importance as organocatalysts and as building blocks for complex chiral molecules. mdpi.comnih.gov While research focusing specifically on this compound as a catalyst is still an emerging area, its structural features—multiple stereocenters, a hydroxyl group, and a methoxymethyl ether—make it a highly promising candidate for applications in asymmetric synthesis.
The pyrrolidine scaffold, famously exemplified by the amino acid proline, is a privileged structure in organocatalysis. mdpi.com Derivatives such as diarylprolinol silyl (B83357) ethers are powerful catalysts for asymmetric transformations. mdpi.com The hydroxyl group in this compound can act as a hydrogen-bond donor, a key interaction for orienting substrates in a catalyst's chiral pocket to achieve high enantioselectivity. The methoxymethyl group can influence the steric environment and solubility of the catalyst.
Future research will likely explore the utility of this compound and its derivatives as:
Organocatalysts: For asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, building on the success of other prolinol-type catalysts. mdpi.com
Chiral Ligands: For transition metal-catalyzed processes, where the nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment for reactions like asymmetric hydrogenation or C-C bond formation.
Chiral Building Blocks: As a precursor for the synthesis of more complex, biologically active molecules. The synthesis of related structures like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol highlights the value of such polyfunctionalized pyrrolidines as intermediates for bioactive compounds. acs.org
The development of synthetic routes to enantiomerically pure forms of this compound will be crucial for unlocking its full potential in these applications.
Advanced Computational Tools for Rational Design of Pyrrolidine-Based Structures
The integration of computational chemistry has revolutionized drug discovery and catalyst design. For pyrrolidine-based structures, these tools enable a shift from trial-and-error screening to rational, structure-based design. nih.gov
Molecular docking and molecular dynamics (MD) simulations are primary tools used to predict and analyze the interaction between a pyrrolidine-based molecule and its biological target, such as an enzyme or receptor. nih.gov For example, in the design of new antitubercular agents, computational screening was used to validate the binding affinity and inhibitory mechanism of pyrrole-fused pyrimidine (B1678525) derivatives against the InhA enzyme. nih.gov These simulations can guide the modification of the pyrrolidine scaffold to optimize binding and improve potency.
Furthermore, computational methods are essential for predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). By calculating parameters like solubility, lipophilicity (logP), and potential for metabolism, scientists can prioritize the synthesis of compounds with a higher probability of success in clinical development. nih.gov
| Computational Tool | Application in Pyrrolidine Chemistry | Key Insights Provided | Reference |
| Molecular Docking | Predicts the preferred orientation of a pyrrolidine ligand when bound to a target protein. | Binding affinity; key interactions (hydrogen bonds, hydrophobic contacts); potential inhibitory mechanism. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time. | Stability of the binding pose; conformational changes; role of solvent molecules. | nih.gov |
| ADME Prediction | Calculates physicochemical and pharmacokinetic properties from the molecular structure. | Aqueous solubility; brain/blood partition coefficient; human oral absorption; potential metabolites. | nih.gov |
Sustainable Synthetic Approaches for Complex Nitrogen Heterocycles
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. The synthesis of nitrogen heterocycles, including pyrrolidines, is at the forefront of this movement. nih.gov The goal is to develop methods that are atom-efficient, use renewable resources, reduce waste, and avoid harsh reagents and solvents. rsc.orgrsc.org
Key sustainable strategies include:
Acceptorless Dehydrogenative Coupling (ADC): This strategy uses alcohols as starting materials to synthesize N-heterocycles, producing only water and hydrogen gas as byproducts. It represents a highly environmentally benign approach. rsc.org
Use of Greener Solvents: Water is being explored as an environmentally friendly medium for organocatalytic reactions involving pyrrolidine catalysts. mdpi.com
Biocatalysis and Renewable Feedstocks: Employing enzymes and starting materials derived from biomass, such as amino acids, offers a sustainable pathway to chiral building blocks. rsc.org
Catalyst- and Solvent-Free Methods: In some cases, reactions can be performed under neat conditions (without a solvent) and without a catalyst, representing the ideal in green chemistry. researchgate.net
These sustainable methodologies are not only environmentally responsible but also often lead to more efficient and cost-effective syntheses of complex molecules like this compound. nih.gov
Q & A
Q. What are the optimal synthetic routes for 5-(Methoxymethyl)pyrrolidin-3-ol in laboratory settings?
The synthesis typically involves ring-closure reactions of pyrrolidine precursors or functionalization of existing pyrrolidin-3-ol derivatives. For example, reacting pyrrolidin-3-ol with formaldehyde under catalytic hydrogenation can introduce the methoxymethyl group . Substitution reactions using nucleophiles (e.g., sodium methoxide) in polar aprotic solvents like DMSO may also be employed . Critical parameters include reaction temperature (20–80°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation).
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying the hydroxyl and methoxymethyl substituents on the pyrrolidine ring. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For stereochemical analysis, X-ray crystallography or chiral HPLC coupled with polarimetry is recommended, as stereochemistry significantly impacts biological activity .
Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?
Byproducts may include over-oxidized derivatives (e.g., pyrrolidinones) or regioisomers due to incomplete substitution. Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization in ethanol/water mixtures improves purity. Impurity profiles should be monitored using HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?
Discrepancies often arise from solvent effects or conformational flexibility. Validate computational models using solvent correction terms (e.g., COSMO-RS) and compare multiple conformers. Experimental validation via variable-temperature NMR can identify dynamic equilibria influencing shifts .
Q. What strategies are employed to investigate the stereochemical influence of this compound on biological activity?
Enantioselective synthesis (e.g., chiral auxiliaries or enzymatic resolution) produces pure stereoisomers. Biological assays (e.g., receptor binding or enzyme inhibition) are then conducted to compare (3R,5R)- and (3S,5S)-isomers. Molecular docking studies using crystallographic receptor structures further elucidate stereospecific interactions .
Q. How do solvent choice and temperature influence the yield of this compound during nucleophilic substitution reactions?
Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity but may promote side reactions at elevated temperatures (>60°C). Lower temperatures (0–25°C) favor selectivity, while protic solvents (methanol) reduce reactivity. Kinetic studies under varying conditions (e.g., Arrhenius plots) optimize yields .
Q. What experimental designs are used to analyze structure-activity relationships (SAR) for this compound analogs?
Systematic modification of the methoxymethyl group (e.g., replacing methoxy with ethoxy or halogens) is coupled with biological testing. QSAR models incorporating steric, electronic, and lipophilic parameters predict activity trends. Comparative crystallography of ligand-receptor complexes validates hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
